3-Monobromobisphenol A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENULINRALIKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976201 | |
| Record name | Monobromobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6073-11-6 | |
| Record name | Monobromobisphenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6073-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monobromobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Positioning of 3 Monobromobisphenol a Within the Brominated Bisphenol Landscape
3-Monobromobisphenol A is a brominated derivative of bisphenol A (BPA), characterized by a single bromine atom on one of its phenolic rings. It is one of several brominated bisphenols that are formed through the progressive debromination of TBBPA, a flame retardant extensively used in electronic circuit boards, plastics, and textiles. ethz.chmdpi.com The landscape of brominated bisphenols is diverse, including compounds with varying degrees of bromination, such as tribromobisphenol A (TriBBPA) and dibromobisphenol A (DiBBPA). google.comgdut.edu.cn
The transformation from the fully brominated TBBPA to its lesser-brominated derivatives like 3-MBBPA is a key area of study. This process is significant because the properties and potential environmental behavior of these compounds can differ substantially from the parent TBBPA. For instance, research has indicated that brominated bisphenol A compounds with a lower degree of bromination may exhibit different biological activities. researchgate.net
The following table provides an overview of this compound and its related compounds:
Interactive Data Table: Properties of Selected Brominated Bisphenols| Compound Name | Abbreviation | Molecular Formula | Key Characteristic |
|---|---|---|---|
| This compound | 3-MBBPA | C₁₅H₁₅BrO₂ | A key transformation product of TBBPA. lookchem.comnih.gov |
| Tetrabromobisphenol A | TBBPA | C₁₅H₁₂Br₄O₂ | A widely used brominated flame retardant. mdpi.comnih.gov |
| Tribromobisphenol A | TriBBPA | C₁₅H₁₃Br₃O₂ | An intermediate in the debromination of TBBPA. gdut.edu.cnnih.gov |
| Dibromobisphenol A | DiBBPA | C₁₅H₁₄Br₂O₂ | An intermediate in the debromination of TBBPA. google.comgdut.edu.cn |
| Bisphenol A | BPA | C₁₅H₁₆O₂ | The non-brominated parent compound. nih.govnih.gov |
Significance of 3 Monobromobisphenol a As an Environmental Contaminant Transformation Product
Detection and Quantification in Aquatic Environmental Compartments
Surface Water and Wastewater Analysis
The detection of 3-MBBPA in aquatic systems is a key indicator of the environmental transformation of brominated flame retardants. Studies have identified its presence in various water bodies, often in areas associated with industrial activity.
Research conducted in the Xiaoqing River wetlands, adjacent to the Bohai Sea in China, a region known for chemical manufacturing, detected monobromobisphenol-A in water samples. nih.gov Concentrations were found to range from below the method detection limit to as high as 559 ng/L. nih.gov The study noted that the presence of less brominated analogs, such as 3-MBBPA, is likely due to the debromination of TBBPA from nearby chemical factories, which act as point sources of pollution. nih.gov In another study near a brominated flame retardant manufacturing zone, tap water samples showed mean concentrations of TBBPA at 5.46 ng/L, with its analogues, including MBBPA, showing higher levels of contamination in the surrounding environment. acs.org
Table 1: Concentration of this compound in Water Samples Data based on a study of the Xiaoqing River wetlands and estuary in China.
| Location | Concentration Range (ng/L) |
|---|
Sediment and Suspended Solids Profiles
Due to their hydrophobic nature, bisphenol compounds tend to adsorb to particulate matter and accumulate in sediments. acs.org Sediments, therefore, often act as a sink for these contaminants, including 3-MBBPA.
In the Xiaoqing River estuary, monobromobisphenol-A was found at significantly high levels in sediment, with concentrations ranging from below the method detection limit to 5.45 x 10⁶ ng/kg dry weight (dw). nih.gov This indicates that sediments are a major reservoir for these compounds. nih.gov Another study focusing on transformation products of TBBPA in sediment developed analytical methods to detect its derivatives, including monobromobisphenol A (MoBBPA). gdut.edu.cn The method detection limit for these debromination products in sediment was reported to be between 0.23 to 0.30 ng/g dw. gdut.edu.cn The anaerobic conditions often present in sediment layers are conducive to the reductive dehalogenation of TBBPA, leading to the formation of 3-MBBPA. acs.orgnih.gov
Table 2: Concentration of this compound in Sediment Data from a study in the Xiaoqing River wetlands and estuary, China.
| Location | Concentration Range (ng/kg dw) |
|---|
Detection and Quantification in Terrestrial Environmental Matrices
Soil and Dust Analysis
The presence of 3-MBBPA in terrestrial environments is primarily linked to contamination from industrial activities and the disposal of products containing brominated flame retardants.
In the industrial zone along the Xiaoqing River, soil samples contained monobromobisphenol-A at concentrations up to 8.37 x 10⁴ ng/kg dw. nih.gov Similarly, in an area near brominated flame retardant factories, the mean concentration of the parent compound TBBPA in soil was 16.4 ng/g dw, with its transformation products, including MBBPA, being found at higher levels. acs.org Studies of e-waste dismantling facilities, a significant source of bisphenol chemicals, have also highlighted the widespread presence of these compounds in the surrounding soil. nih.gov While specific data for 3-MBBPA in dust is limited, TBBPA has been measured in house and office dust, suggesting a potential pathway for human exposure to its degradation products. nih.govindustrialchemicals.gov.au
Table 3: Concentration of this compound in Soil Data from a study in the Xiaoqing River wetlands, China.
| Location | Concentration Range (ng/kg dw) |
|---|
Presence of this compound in Biota and Environmental Systems
As a transformation product of the widely used TBBPA, 3-MBBPA has been detected in various organisms, indicating its potential for bioaccumulation. gdut.edu.cn
Studies have identified monobromobisphenol A in fish tissue, confirming its uptake from the environment. gdut.edu.cn Research on poultry raised near a BFR manufacturing plant detected MBBPA in the contents of the craw, demonstrating exposure through diet or the environment. acs.org Furthermore, a study of Japanese breast milk detected several brominated bisphenols, highlighting a direct route of exposure for infants. researchgate.netacs.org While TBBPA and tribromobisphenol A (TriBBPA) were the primary compounds quantified in that study, the results underscore the potential for humans to accumulate these substances. researchgate.netacs.org The detection of these compounds in marine mammals and other biota, sometimes in remote areas, points to their persistence and distribution through the food chain. hanoverpavers.com
Table 4: Detection of this compound in Biota
| Biota | Sample Type | Finding |
|---|---|---|
| Fish | Tissue | Detected as a transformation product of TBBPA. gdut.edu.cn |
| Chicken | Craw Contents | Detected in poultry near a BFR manufacturing zone. acs.org |
Formation and Generation Pathways of 3 Monobromobisphenol a
Formation from Tetrabromobisphenol A (TBBPA) Debromination
Tetrabromobisphenol A, a major brominated flame retardant, can undergo debromination reactions in various environmental compartments, leading to the formation of less brominated congeners, including 3-MBBPA. This process can occur through both abiotic and biotic mechanisms.
Reductive Debromination Mechanisms
Reductive debromination is a significant abiotic pathway for the transformation of TBBPA. This process involves the removal of bromine atoms from the TBBPA molecule, which can be facilitated by various reducing agents and catalysts.
One effective method for the reductive debromination of TBBPA involves the use of bimetallic catalysts, such as palladium-iron (Pd/Fe) systems. In these systems, iron typically serves as the primary reductant, while palladium acts as a catalyst, enhancing the reaction rate. Studies have shown that TBBPA can be rapidly debrominated to tribromobisphenol A (TriBBPA), dibromobisphenol A (DiBBPA), monobromobisphenol A (MBBPA), and ultimately to BPA. nih.gov The reaction proceeds in a stepwise manner, with the sequential removal of bromine atoms. For instance, under specific conditions (pH 4.2, Pd coverage of 0.022 wt%, and a catalyst dosage of 4 g/L), 99% of TBBPA can be transformed within 2 minutes, with TriBBPA, DiBBPA, and MBBPA detected as major intermediate products. nih.gov
Another notable reductive system employs sulfurized zerovalent iron nanoparticles (S-nZVI). In anoxic environments, S-nZVI can effectively degrade TBBPA. For example, at a concentration of 2 to 4 g/L, 20 ppm of TBBPA can be degraded within 72 hours, with the detection of TriBBPA, DiBBPA, and MBBPA as intermediates, confirming a stepwise debromination process. researchgate.net The sulfidation of nZVI enhances its reactivity towards TBBPA and its debromination products.
| Catalyst/System | Conditions | Intermediates Observed | Final Product | Reference |
| Pd/Fe Bimetallic Catalysts | pH 4.2, 0.022 wt% Pd coverage, 4 g/L catalyst | TriBBPA, DiBBPA, MBBPA | Bisphenol A | nih.gov |
| Sulfurized Zerovalent Iron Nanoparticles (S-nZVI) | Anoxic, 2-4 g/L S-nZVI | TriBBPA, DiBBPA, MBBPA | Bisphenol A | researchgate.net |
Microbial-Mediated Debromination Pathways
Microorganisms play a crucial role in the environmental fate of TBBPA through anaerobic reductive debromination. Certain anaerobic bacteria can utilize TBBPA as an electron acceptor in their respiratory processes, leading to the cleavage of carbon-bromine bonds.
The bacterium Dehalococcoides mccartyi strain CG1 has been identified as capable of utilizing TBBPA as its sole electron acceptor, coupling this process with cell growth. nih.gov This metabolic process results in the sequential debromination of TBBPA. The initial debromination products are various isomers of tribromobisphenol A, which are further debrominated to dibromo- and monobromobisphenol A, and finally to BPA. This biotransformation is mediated by reductive dehalogenase enzymes produced by the bacteria.
Intestinal microflora can also contribute to the debromination of TBBPA. nih.gov This process can lead to the formation of tribromobisphenol A, which can then be absorbed and further metabolized in the body.
| Microorganism | Conditions | Key Enzymes | Pathway | Reference |
| Dehalococcoides mccartyi strain CG1 | Anaerobic, TBBPA as sole electron acceptor | Reductive dehalogenases | Stepwise debromination to BPA | nih.gov |
| Intestinal Microflora | Anaerobic | Not specified | Reduction to TriBBPA | nih.gov |
Formation from Bisphenol A (BPA) Bromination
The second major pathway for the formation of 3-MBBPA is the direct bromination of Bisphenol A. This can occur through both enzymatic and abiotic processes, particularly in environments where both BPA and a source of reactive bromine are present.
Enzymatic Bromination Processes (e.g., Bromoperoxidase Activity)
Certain enzymes, known as haloperoxidases, can catalyze the halogenation of organic compounds. Bromoperoxidases, in the presence of bromide ions and an oxidant like hydrogen peroxide, can generate a reactive bromine species that can subsequently react with susceptible organic molecules such as phenols.
While direct evidence for the specific enzymatic formation of 3-MBBPA from BPA is not extensively detailed in the reviewed literature, the general mechanism of bromoperoxidase activity on phenolic compounds is well-established. researchgate.net These enzymes can catalyze the selective para-bromination of phenols. researchgate.net Given that the hydroxyl groups of BPA activate the ortho positions (positions 3 and 5) for electrophilic substitution, it is plausible that bromoperoxidases could facilitate the bromination of BPA to form 3-MBBPA.
Abiotic Environmental Bromination Reactions
Abiotic bromination of BPA can occur in various aqueous environments, particularly during water treatment processes or in natural waters containing bromide and oxidizing agents.
During water disinfection with chlorine-based oxidants, the presence of bromide ions can lead to the formation of hypobromous acid (HOBr), a powerful brominating agent. researchgate.netntu.edu.sg Hypobromous acid can then react with BPA through electrophilic aromatic substitution to form brominated derivatives, including monobromobisphenol A. researchgate.net The formation of various brominated and chlorinated derivatives of BPA has been observed during drinking water treatment. nih.gov
The reaction of phenols with N-bromosuccinimide (NBS), a common laboratory and industrial brominating agent, proceeds via electrophilic aromatic substitution to yield bromophenols. researchgate.netrsc.org This reaction demonstrates the susceptibility of the phenolic rings in BPA to electrophilic attack by bromine, which can lead to the formation of 3-MBBPA.
Furthermore, the oxidation of phenol (B47542) in the presence of bromide catalyzed by natural manganese oxides can lead to the formation of various brominated phenolic compounds. nih.gov This suggests a potential natural pathway for the formation of brominated BPA derivatives in the environment.
| Brominating Agent/System | Environment | Mechanism | Potential Products | Reference |
| Hypobromous acid (from chlorination of bromide-containing water) | Water Treatment | Electrophilic Aromatic Substitution | MonobromoBPA, DibromoBPA, etc. | researchgate.netntu.edu.sg |
| N-bromosuccinimide (NBS) | Chemical Synthesis | Electrophilic Aromatic Substitution | Brominated Phenols | researchgate.netrsc.org |
| Manganese Oxides with Bromide | Natural Waters | Oxidative Bromination | Brominated Phenolic Compounds | nih.gov |
Environmental Fate and Transformation Mechanisms of 3 Monobromobisphenol a
Biodegradation and Biotransformation Processes
Microbial activity plays a pivotal role in the environmental degradation of 3-MBBPA. Both aerobic and anaerobic microorganisms, as well as algae, contribute to its biotransformation through distinct metabolic pathways.
Under aerobic conditions, the biodegradation of 3-MBBPA is expected to proceed following the initial removal of the bromine atom, leading to the formation of Bisphenol A (BPA). The aerobic degradation of BPA is well-documented and is carried out by various bacterial strains. A key organism in this process is a Gram-negative bacterium, strain MV1, which metabolizes BPA through a pathway involving an oxidative skeletal rearrangement. This process yields primary intermediates such as 4-hydroxybenzoate (B8730719) and 4-hydroxyacetophenone, which are subsequently mineralized to carbon dioxide and incorporated into biomass. ethz.ch
Another significant pathway observed in bacteria like Sphingobium xenophagium Bayram and Sphingomonas sp. strain TTNP3 involves an ipso-substitution mechanism. This pathway includes the hydroxylation of the phenolic ring at the substituent site, followed by cleavage to form hydroquinone (B1673460) and a 2-(4-hydroxyphenyl)-isopropyl cation. This cation can then be transformed into 4-(2-hydroxypropan-2-yl)phenol, which can be further converted to 4-isopropenylphenol (B43103) and then reduced to 4-isopropylphenol. ethz.ch
The following table summarizes the key intermediates in the proposed aerobic degradation of the BPA backbone, which is the product of 3-MBBPA debromination.
Table 1: Key Intermediates in Aerobic BPA Degradation
| Intermediate Compound | Proposed Formation Pathway |
|---|---|
| 4-Hydroxybenzoate | Oxidative skeletal rearrangement |
| 4-Hydroxyacetophenone | Oxidative skeletal rearrangement |
| Hydroquinone | Ipso-substitution |
| 4-Isopropenylphenol | Transformation of the 2-(4-hydroxyphenyl)-isopropyl cation |
In anaerobic environments, the primary transformation mechanism for halogenated aromatic compounds like 3-MBBPA is reductive dehalogenation. nih.gov This process involves the removal of a halogen substituent and its replacement with a hydrogen atom. Studies on the anaerobic degradation of the more highly brominated Tetrabromobisphenol A (TBBPA) have shown that it undergoes sequential reductive debromination to form BPA. nih.gov During this process, intermediate products such as tri-, di-, and mono-brominated bisphenol-A have been identified, indicating a stepwise removal of bromine atoms. nih.govresearchgate.net
This evidence strongly suggests that 3-MBBPA would undergo a similar anaerobic transformation, with reductive dehalogenation leading to the formation of BPA. The process is catalyzed by anaerobic microorganisms, and in some cases, this dehalogenation can be a form of respiration, where the organohalide serves as an electron acceptor.
Algae also contribute to the biotransformation of brominated bisphenols. Studies on the freshwater green microalgae Scenedesmus quadricauda and Coelastrum sphaericum have shown that they can completely remove TBBPA. The transformation mechanisms include debromination, alongside other processes like sulfation, glucosylation, and O-methylation. nih.govresearchgate.net The identification of tribromobisphenol-A as a transformation product confirms the ability of these microalgae to carry out debromination. nih.govresearchgate.net While direct evidence for 3-MBBPA is not available, these findings suggest that algal biotransformation could be a significant environmental fate process. Some studies have indicated that certain algae, such as Chlorella pyrenoidosa, may have the ability to degrade phenols, which could play a role in the breakdown of BPA formed from 3-MBBPA. nih.govresearchgate.net
Table 2: Microorganisms and Algae Involved in Bisphenol Transformation
| Organism Type | Species/Strain | Transformation Process | Compound |
|---|---|---|---|
| Bacteria | Sphingomonas sp. strain BP-7 | Aerobic Degradation | Bisphenol A and related compounds |
| Bacteria | Pseudomonas sp. | Aerobic Degradation | Bromoalkanes, Aromatic Compounds |
| Bacteria | Dehalobacter sp. | Anaerobic Reductive Debromination | Tetrabromobisphenol A |
| Bacteria | Alteromonas macleodii strain GCW | Aerobic Cometabolism (including debromination) | Tetrabromobisphenol A |
| Algae | Scenedesmus quadricauda | Biotransformation (including debromination) | Tetrabromobisphenol A |
| Algae | Coelastrum sphaericum | Biotransformation (including debromination) | Tetrabromobisphenol A |
Abiotic Degradation Pathways
In addition to biological processes, 3-MBBPA can be degraded through abiotic mechanisms, primarily driven by light (photolysis) and strong oxidizing agents.
Photolytic degradation occurs when a molecule absorbs light energy, leading to its decomposition. libretexts.orgwikipedia.org For brominated phenols like 3-MBBPA, photolysis can be a significant degradation pathway in sunlit surface waters. Studies on TBBPA and tribromobisphenol A (TriBBPA) have shown that they undergo photochemical transformations in water. diva-portal.org The rate of decomposition is influenced by factors such as pH. For instance, the decomposition rate of TBBPA was found to be six times higher at pH 8 than at pH 6. diva-portal.org
Table 3: Disappearance Quantum Yields of Brominated Bisphenols at pH 10
| Compound | Relative Quantum Yield |
|---|---|
| Tetrabromobisphenol A (TBBPA) | 1x |
| Tribromobisphenol A (TriBBPA) | ~2x |
The degradation products of TBBPA photolysis include 4-isopropyl-2,6-dibromophenol, 4-isopropylene-2,6-dibromophenol, and 4-(2-hydroxyisopropyl)-2,6-dibromophenol, indicating that debromination is not the primary photolytic pathway for the fully brominated compound. diva-portal.org
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize organic pollutants. gist.ac.kr AOPs are effective for the degradation of persistent organic compounds like bisphenols. Common AOPs include the Fenton process (using hydrogen peroxide and iron salts), UV/H₂O₂ treatment, and photocatalysis with titanium dioxide (TiO₂). e3s-conferences.orgmdpi.comnih.govnih.gov
Studies on BPA have demonstrated its complete degradation and mineralization using these methods. gist.ac.krmdpi.comnih.gov The Fenton process, for example, can break the chemical bond at the junction of the two phenolic rings and the isopropyl group in BPA, leading to the formation of intermediates like p-diphenol and phenol (B47542). e3s-conferences.org Similarly, TiO₂ photocatalysis has been shown to effectively degrade BPA in aqueous suspensions, with intermediates being further mineralized to carbon dioxide. nih.govnih.govresearchgate.net The UV/H₂O₂ process also effectively degrades BPA, with the reaction kinetics being influenced by the concentrations of hydrogen peroxide and the intensity of UV radiation. nih.gov While specific studies on 3-MBBPA are limited, the principles of AOPs suggest that these processes would be effective in its degradation, likely through pathways involving hydroxyl radical attack on the aromatic rings and the isopropyl bridge, as well as potential reactions involving the bromine substituent.
Identification and Structural Elucidation of Secondary Transformation Products of 3-Monobromobisphenol A
The environmental transformation of this compound (3-MBBPA) leads to the formation of various secondary products, primarily through processes of debromination and methylation. Research conducted in submerged soil systems has been instrumental in identifying these transformation products, shedding light on the environmental fate of this compound.
One of the principal transformation pathways for 3-MBBPA is reductive debromination, which results in the formation of Bisphenol A (BPA). This process involves the removal of the bromine atom from the phenolic ring, effectively converting the brominated bisphenol back to its parent compound. The presence of rice seedlings has been observed to accelerate this breakdown process, suggesting a role for biological activity in the debromination of 3-MBBPA in soil environments. nih.gov
In addition to debromination, methylation has been identified as another key transformation mechanism. Studies have revealed the formation of methylated derivatives of 3-MBBPA in soil. Specifically, methoxy (B1213986) and dimethoxy-monobromobisphenol A (MeO-MBBPA and diMeO-MBBPA) have been identified as novel metabolites. nih.gov This indicates that methylation can occur on the hydroxyl groups of the parent compound or its debrominated products.
The structural elucidation of these secondary transformation products has been accomplished through advanced analytical techniques. The identification of BPA, MeO-MBBPA, and diMeO-MBBPA provides critical insight into the biogeochemical cycling of 3-MBBPA in the environment.
The following tables summarize the key identified secondary transformation products of this compound.
Table 1: Primary Debromination Product of this compound
| Transformation Product | Chemical Structure | Transformation Pathway |
| Bisphenol A (BPA) | C₁₅H₁₆O₂ | Reductive Debromination |
Table 2: Methylated Transformation Products of this compound
| Transformation Product | Chemical Structure | Transformation Pathway |
| Methoxy-monobromobisphenol A (MeO-MBBPA) | C₁₆H₁₇BrO₂ | Methylation |
| Dimethoxy-monobromobisphenol A (diMeO-MBBPA) | C₁₇H₁₉BrO₂ | Methylation |
Advanced Analytical Methodologies for the Determination of 3 Monobromobisphenol a
Sample Preparation and Extraction Techniques for Complex Matrices
The initial and one of the most critical steps in the analysis of 3-MBBPA from complex matrices such as water, soil, sediment, and biological tissues is the effective isolation and preconcentration of the analyte. The primary goal of sample preparation is to remove interfering substances that can compromise the accuracy and sensitivity of the subsequent analysis, a phenomenon known as the matrix effect.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Solid-Phase Extraction (SPE) is a widely utilized technique for the extraction of 3-MBBPA and other brominated bisphenols from aqueous samples. The selection of the appropriate sorbent material is paramount for achieving high recovery rates. For the simultaneous determination of mono-BBPA along with other brominated derivatives of tetrabromobisphenol A (TBBPA) in water, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges have been effectively used. In a study, the recovery rates for mono-BBPA in water samples using SPE with HLB cartridges were reported to be over 80.28% across three different concentration levels, with relative standard deviations (RSD) of less than 7.12%. For more solid matrices like soil and sediment, a more rigorous extraction technique such as Accelerated Solvent Extraction (ASE) is often employed prior to any SPE cleanup. For these matrices, recovery rates for mono-BBPA have been documented to be over 79.40% in soil and 75.65% in sediment.
The optimization of SPE involves several key parameters:
Sorbent Selection: Polymeric sorbents like Oasis HLB are often preferred due to their dual retention mechanism for both polar and nonpolar compounds.
Sample pH: The pH of the sample can significantly influence the ionization state of phenolic compounds like 3-MBBPA, thereby affecting their retention on the sorbent.
Elution Solvent: The choice of the elution solvent is critical for the efficient desorption of the analyte from the sorbent. A solvent or a combination of solvents that can disrupt the interactions between the analyte and the sorbent is chosen.
Flow Rate: The flow rate of the sample and the elution solvent can impact the contact time and, consequently, the extraction efficiency.
Liquid-Liquid Extraction (LLE) is another classical and effective technique for the extraction of phenolic compounds from aqueous matrices. This technique relies on the differential solubility of the analyte in two immiscible liquids, typically an aqueous phase and an organic solvent. The optimization of LLE for 3-MBBPA would involve:
Solvent Selection: Choosing an organic solvent with high affinity for 3-MBBPA and low solubility in water.
pH Adjustment: Adjusting the pH of the aqueous phase to suppress the ionization of the phenolic hydroxyl groups of 3-MBBPA, thereby increasing its partitioning into the organic phase.
Salting-out Effect: The addition of a salt to the aqueous phase can decrease the solubility of the analyte in the aqueous phase and enhance its transfer to the organic phase.
Extraction Time and Agitation: Ensuring sufficient time and vigorous mixing to allow for the equilibrium of the analyte between the two phases to be reached.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning of analyte between a solid sorbent and a liquid sample. | Partitioning of analyte between two immiscible liquid phases. |
| Advantages | High preconcentration factors, low solvent consumption, potential for automation. | Simple, well-established, can handle larger sample volumes. |
| Disadvantages | Sorbent cost, potential for sorbent-analyte irreversible binding. | Large solvent consumption, potential for emulsion formation, can be labor-intensive. |
| Optimization Factors | Sorbent type, sample pH, elution solvent, flow rate. | Extraction solvent, sample pH, salting-out, extraction time, agitation. |
Matrix Interference Mitigation Strategies
Matrix effects, which can manifest as ion suppression or enhancement in mass spectrometry-based detection, are a significant challenge in the analysis of trace contaminants in complex matrices. Several strategies are employed to mitigate these interferences:
Effective Sample Cleanup: The use of optimized SPE protocols is a primary strategy to remove a significant portion of matrix components before instrumental analysis. For instance, in the analysis of bisphenols in aquatic products, SPE has been shown to effectively reduce matrix interference.
Use of Isotopic Internal Standards: The use of a stable isotope-labeled internal standard, such as ¹³C-labeled 3-MBBPA, is a highly effective way to compensate for matrix effects. The internal standard, being chemically identical to the analyte, experiences the same matrix effects, and any signal suppression or enhancement is corrected for during data processing.
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components can significantly reduce matrix effects. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal. However, this approach may compromise the method's sensitivity if the analyte concentration is already low.
Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample matrix can help to compensate for matrix effects.
Chromatographic Separation Techniques
Chromatography is the cornerstone of the analytical determination of 3-MBBPA, providing the necessary separation of the analyte from other compounds in the sample extract before detection. The two most prominent techniques are Liquid Chromatography (LC) and Gas Chromatography (GC), typically coupled with mass spectrometry.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) Applications
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the determination of 3-MBBPA and its related compounds. This method offers high sensitivity, selectivity, and specificity.
A study detailing the simultaneous determination of TBBPA and its brominated derivatives, including mono-BBPA, utilized HPLC-MS/MS. The method was optimized for the parent ion charge ratios (m/z) to achieve a wide linear range and a low limit of detection (LOD), ranging from 0.09 to 0.21 ng/mL for the group of compounds. For mono-BBPA specifically, the minimum detection limit of the method in water samples was reported to be between 0.90 and 2.10 x 10⁻³ ng/mL, and in soil and sediment, between 0.0225 and 0.0525 ng/g.
Key parameters for LC-MS/MS analysis of 3-MBBPA include:
Chromatographic Column: Reversed-phase columns, such as C18, are commonly used for the separation of bisphenols.
Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid or ammonium acetate to improve peak shape and ionization efficiency.
Ionization Source: Electrospray ionization (ESI) in the negative ion mode is typically employed for the analysis of phenolic compounds.
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard.
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography Coupled with Mass Spectrometry (GC-MS) Applications
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another robust technique for the analysis of 3-MBBPA. However, due to the low volatility of phenolic compounds, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method for bisphenols.
The optimized GC-MS method would involve:
Derivatization: Reaction with a silylating agent to replace the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group.
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.
Injector Temperature: The injector temperature must be high enough to ensure the efficient vaporization of the derivatized analyte without causing thermal degradation.
Oven Temperature Program: A temperature program is used to achieve the separation of the derivatized 3-MBBPA from other compounds.
Ionization Mode: Electron Ionization (EI) is the most common ionization technique in GC-MS.
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) is often used for quantification to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte.
Spectrometric Detection and Quantification Approaches
Mass spectrometry is the primary spectrometric technique for the detection and quantification of 3-MBBPA due to its high sensitivity and selectivity.
In tandem mass spectrometry (MS/MS) , the precursor ion of 3-MBBPA (the deprotonated molecule [M-H]⁻ in negative ESI mode) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The fragmentation pattern is characteristic of the molecule's structure. For bisphenols, common fragmentation pathways include the loss of a methyl group, a phenol (B47542) group, or cleavage of the bridging alkyl group. The specific precursor and product ions for 3-MBBPA would need to be determined through infusion experiments or by using in-silico prediction tools.
High-resolution mass spectrometry (HRMS) , such as Orbitrap or Time-of-Flight (TOF) mass spectrometry, can also be used for the analysis of 3-MBBPA. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the analyte and its fragments, thus increasing the confidence in its identification, especially in complex matrices where isobaric interferences may be present.
While less common for trace quantitative analysis in complex matrices, other spectrometric techniques could potentially be employed, though they generally lack the selectivity of mass spectrometry:
UV-Vis Spectroscopy: Phenolic compounds exhibit characteristic UV absorbance. However, this technique is not selective enough for the direct analysis of 3-MBBPA in complex samples due to overlapping absorbance from other compounds.
Fluorescence Spectroscopy: Some bisphenols are known to be fluorescent. This property could potentially be exploited for detection, possibly after chromatographic separation. The fluorescence properties of 3-MBBPA would need to be specifically investigated.
Tandem Mass Spectrometry for High-Sensitivity Quantification
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the quantification of 3-monobromobisphenol A. This technique offers exceptional sensitivity and selectivity, allowing for the detection of the analyte at very low concentrations.
In a typical LC-MS/MS setup, the sample is first introduced into a liquid chromatograph, which separates this compound from other components in the sample matrix. The separated compound then enters the mass spectrometer, where it is ionized. The resulting precursor ion is selected and fragmented, and the resulting product ions are detected. This process of selecting a specific precursor ion and monitoring its characteristic product ions, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, leading to enhanced sensitivity.
While specific parameters for this compound are not widely published, methods developed for its chlorinated analogs, such as monochlorobisphenol A (MCBPA), provide a strong basis for its analysis. For instance, in the analysis of chlorinated bisphenols, an electrospray ionization (ESI) interface operating in negative mode is often employed. The MRM mode is utilized by monitoring specific transitions from the precursor ion to the product ions.
Table 1: Illustrative LC-MS/MS Parameters Based on Chlorinated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| Monochlorobisphenol A (MCBPA) | 261.0 | 246.0 | 150.9 | -18 |
This table is based on data for a chlorinated analog and serves as a likely starting point for the optimization of this compound analysis.
Absorbance-Transmittance and Fluorescence Excitation-Emission Matrices (A-TEEM) Coupled with Multiway Techniques
Absorbance-Transmittance and Fluorescence Excitation-Emission Matrices (A-TEEM) spectroscopy is a rapidly emerging analytical technique that holds promise for the analysis of fluorescent compounds like this compound. This method combines absorbance and fluorescence spectroscopy to generate a comprehensive "fingerprint" of a sample, which can then be analyzed using multiway techniques such as Parallel Factor Analysis (PARAFAC).
A-TEEM acquires a full excitation-emission matrix (EEM) of fluorescence, providing detailed information about the fluorescent components in a sample. Simultaneously, it measures the absorbance and transmittance, which allows for the correction of inner-filter effects, a common issue in fluorescence spectroscopy that can lead to inaccurate quantification.
For the analysis of bisphenol A (BPA) in surface water, A-TEEM coupled with PARAFAC and partial least squares (PLS) has been successfully employed. In such studies, the EEM of a water sample spiked with BPA reveals characteristic excitation and emission wavelengths. For instance, BPA has shown excitation peaks around 220-290 nm and an emission peak around 290-375 nm. ajpaonline.com By applying PARAFAC to the A-TEEM data, the spectral fingerprint of BPA can be deconvoluted from the complex matrix of natural organic matter, allowing for its quantification. While specific studies on this compound using this technique are not yet prevalent, the inherent fluorescence of the bisphenol A structure suggests that A-TEEM would be a viable and powerful tool for its analysis.
Method Validation and Performance Evaluation
To ensure the reliability and accuracy of any analytical method for this compound, a thorough validation process is essential. This involves evaluating key performance parameters to demonstrate that the method is fit for its intended purpose.
Sensitivity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determinations
The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy.
In the context of A-TEEM spectroscopy for the analysis of BPA in surface water, the LOD and LOQ were found to be 3.512 µM and 11.708 µM, respectively. ajpaonline.com
Table 2: Example Method Detection and Quantification Limits for Halogenated Bisphenols
| Compound | Matrix | Technique | LOD | LOQ/LLOQ |
|---|---|---|---|---|
| Monochlorobisphenol A (MCBPA) | Human Plasma | LC-MS/MS | - | 0.005 ng/mL dphen1.com |
| Bisphenol A (BPA) | Surface Water | A-TEEM | 3.512 µM ajpaonline.com | 11.708 µM ajpaonline.com |
Accuracy and Precision Assessments (e.g., Recovery, Relative Standard Deviation)
Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Precision is a measure of the repeatability of the method, typically expressed as the relative standard deviation (RSD) of a series of measurements.
For the LC-MS/MS analysis of chlorinated bisphenols, the accuracy, determined as the trueness of the measured peak area, ranged from 83% to 115% at the LLOQ and from 85% to 107% at other concentration levels for both intra- and inter-day analyses. dphen1.com The precision, measured as the variance, did not exceed 17% at the LLOQ and was 12% at other concentrations. dphen1.com
Table 3: Illustrative Accuracy and Precision Data for Halogenated Bisphenol Analysis
| Parameter | Concentration Level | Acceptance Criteria | Reported Value (for MCBPA) dphen1.com |
|---|---|---|---|
| Accuracy (Trueness) | LLOQ | 80-120% | 83-115% |
| Other Levels | 85-115% | 85-107% | |
| Precision (Variance) | LLOQ | ≤20% | ≤17% |
| Other Levels | ≤15% | ≤12% |
These validation parameters, established for closely related halogenated bisphenols, provide a strong indication of the expected performance of a well-developed analytical method for this compound.
Theoretical and Computational Studies on 3 Monobromobisphenol a
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electron distribution, and energy levels. For 3-MBPA, such calculations can elucidate properties that govern its reactivity and interactions.
Molecular Structure and Stability: The first step in a quantum chemical analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. From this optimized structure, key properties can be calculated.
Electronic Properties: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov
Reactivity Descriptors: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 3-MBPA, MEP analysis would likely show negative potential around the oxygen atoms of the hydroxyl groups and the bromine atom, indicating these are potential sites for electrophilic attack. Natural Bond Orbital (NBO) analysis provides further insight into charge distribution, hybridization, and the stabilizing effects of electron delocalization within the molecule. nih.gov
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C15H15BrO2 | Identifies the elemental composition of the molecule. nih.gov |
| Molecular Weight | 307.18 g/mol | The mass of one mole of the compound. nih.gov |
| HOMO-LUMO Gap | Data not available; calculation would indicate chemical reactivity. | A smaller gap implies higher reactivity. nih.gov |
| Dipole Moment | Data not available; calculation would indicate molecular polarity. | Influences solubility and intermolecular interactions. nih.gov |
| Molecular Electrostatic Potential (MEP) | Data not available; calculation would predict reactive sites. | Negative regions (e.g., around O, Br atoms) are prone to electrophilic attack. nih.gov |
Molecular Dynamics Simulations of Environmental Transport and Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of how a compound like 3-MBPA interacts with its environment. ifpenergiesnouvelles.com These simulations are crucial for understanding its transport and partitioning in ecosystems, such as its movement through water, adsorption to soil particles, or permeation across biological membranes. rsc.org
In a typical MD simulation for environmental transport, a model system is constructed containing 3-MBPA molecules and relevant environmental components (e.g., water, soil organic matter represented by humic acid, or a lipid bilayer representing a cell membrane). The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom.
These simulations can be used to calculate key transport properties:
Diffusion Coefficient: Determines the rate at which 3-MBPA spreads in a medium like water.
Adsorption Energy: Quantifies the strength of the interaction between 3-MBPA and a surface, such as soil or sediment, helping to predict its mobility in the environment.
Permeability Coefficient: Describes the ease with which 3-MBPA can pass through biological membranes, which is essential for assessing bioaccumulation potential.
While specific MD simulation studies focused solely on 3-MBPA are not widely documented, the methodology has been successfully applied to other organic pollutants to model these critical environmental processes. rsc.org
Mechanistic Modeling and Kinetic Studies of Degradation Pathways
Understanding the degradation of 3-MBPA is essential for assessing its persistence in the environment. Mechanistic modeling and kinetic studies aim to identify the chemical reactions that break down the compound, the intermediate products formed, and the rates at which these processes occur.
The degradation of related compounds like Bisphenol A (BPA) and Tetrabromobisphenol A (TBBPA) has been studied extensively, providing a model for the likely pathways for 3-MBPA. scielo.org.mxresearchgate.net Common degradation mechanisms for such phenolic compounds include:
Hydroxylation: The addition of hydroxyl (-OH) radicals to the aromatic rings, often as an initial step in both microbial and advanced oxidation processes.
Isopropylidene Bridge Cleavage: The breaking of the bond connecting the two phenolic rings, leading to the formation of smaller phenolic compounds.
Debromination: The removal of the bromine atom, which can significantly alter the compound's toxicity and subsequent degradation.
Ring Opening: The cleavage of the aromatic rings, which ultimately leads to the mineralization of the compound into carbon dioxide and water.
Kinetic studies quantify the speed of these degradation reactions. For instance, the photocatalytic degradation of BPA has been shown to follow a Langmuir-Hinshelwood (LH) kinetic model, which describes reaction rates that are dependent on the concentration of the pollutant on a catalyst surface. scielo.org.mx Similar kinetic models could be developed for 3-MBPA to predict its half-life under various environmental conditions (e.g., in sunlit surface waters or in soil).
| Potential Intermediate | Formation Pathway | Significance |
|---|---|---|
| Hydroxylated 3-MBPA derivatives | Attack by hydroxyl radicals | Initial step in oxidative degradation. ornl.gov |
| Brominated p-hydroxyacetophenone | Cleavage of the isopropylidene bridge | Indicates breakdown of the core BPA structure. scielo.org.mx |
| Bisphenol A (BPA) | Reductive debromination | Formation of a well-known, less halogenated pollutant. |
| Short-chain organic acids | Aromatic ring opening | Represents a late stage of degradation, preceding full mineralization. scielo.org.mx |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses for Environmental Fate Processes
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that link the chemical structure of a molecule to its properties, including its environmental fate and effects. ecetoc.org These models are particularly valuable for screening large numbers of chemicals and for prioritizing compounds for further testing when experimental data is scarce. nih.gov
QSAR models are mathematical equations that correlate physicochemical or structural descriptors of a molecule with a specific endpoint. For the environmental fate of 3-MBPA, key endpoints that can be predicted include:
Soil Adsorption Coefficient (Koc): Predicts the tendency of the compound to bind to organic matter in soil and sediment. A high Koc suggests low mobility. nih.gov
Bioconcentration Factor (BCF): Estimates the potential for the compound to accumulate in aquatic organisms.
Biodegradability: Predicts the likelihood and rate at which the compound will be broken down by microorganisms.
The models use molecular descriptors calculated from the structure of 3-MBPA, such as its octanol-water partition coefficient (log Kow), molecular weight, and topological indices. By inputting these descriptors into established QSAR models for phenols or brominated flame retardants, it is possible to estimate its environmental behavior. uninsubria.it While these estimations provide valuable initial assessments, they are most reliable when the model's applicability domain includes compounds structurally similar to 3-MBPA.
| Descriptor | Relevance to Environmental Fate |
|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | Indicates hydrophobicity; correlates with bioaccumulation and soil adsorption. |
| Water Solubility | Affects mobility in aquatic systems and bioavailability. |
| Molecular Weight | Influences transport properties like diffusion and membrane permeability. |
| Vapor Pressure | Determines the tendency of a compound to partition into the atmosphere. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 3-Monobromobisphenol A, and how can researchers ensure purity and reproducibility?
- Methodology : Synthesis typically involves bromination of bisphenol A using controlled stoichiometry to avoid over-bromination. Purification steps include column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Researchers must document reagent sources, purity (e.g., ≥99% by HPLC), and reaction conditions (temperature, time) to ensure reproducibility .
- Validation : Confirm purity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Report yield percentages and side-product profiles .
Q. How can 3-MBBA be quantified in environmental samples, and what analytical techniques minimize cross-reactivity with structurally similar compounds?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and electrospray ionization in negative mode. Optimize mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to separate 3-MBBA from tetrabromobisphenol A (TBBPA) and dibrominated analogs.
- Validation : Perform spike-and-recovery experiments in matrices like sediment or water to assess accuracy (target: 80–120% recovery). Include a deuterated internal standard (e.g., 3-MBBA-d4) to correct for matrix effects .
Q. What in vitro models are suitable for preliminary toxicity screening of 3-MBBA?
- Methodology : Use human hepatoma (HepG2) cells or primary hepatocytes to assess cytotoxicity (MTT assay) and oxidative stress (ROS detection via DCFH-DA). Dose-response curves (0.1–100 µM) and exposure times (24–72 hrs) should align with environmental relevance .
- Controls : Include bisphenol A (BPA) and TBBPA as comparative benchmarks. Normalize data to solvent controls (e.g., DMSO ≤0.1%) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the anaerobic microbial degradation of 3-MBBA, and what biomarkers indicate successful dehalogenation?
- Experimental Design : Inoculate anaerobic sludge or sediment microcosms with 3-MBBA (10–100 ppm) and monitor degradation via HPLC. Use Dehalococcoides spp.-enriched consortia, as these organisms express reductive dehalogenases .
- Biomarkers : Track bromide ion release (ion chromatography) and intermediate metabolites (e.g., bisphenol A via GC-MS). Metagenomic analysis of consortia can identify key degradative genes .
Q. What statistical approaches address contradictory data in 3-MBBA toxicity studies, particularly when comparing in vitro and in vivo results?
- Methodology : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when analyzing multiple endpoints (e.g., gene expression, histopathology). Use meta-analysis to harmonize effect sizes across studies, weighting by sample size and experimental rigor .
- Case Example : If in vitro data show estrogenic activity (EC50 = 5 µM) but in vivo rodent studies lack significant endocrine effects, evaluate species-specific metabolic pathways (e.g., glucuronidation rates) and exposure durations .
Q. How can isotopic labeling (e.g., ¹⁴C-3-MBBA) elucidate bioaccumulation and trophic transfer in aquatic ecosystems?
- Experimental Design : Expose zebrafish (Danio rerio) to ¹⁴C-3-MBBA (1 µg/L) in a mesocosm. Measure isotope accumulation in liver, gonads, and adipose tissue via liquid scintillation counting. Track trophic transfer by introducing exposed prey to predator species (e.g., trout) .
- Data Interpretation : Calculate bioconcentration factors (BCF) and biomagnification factors (BMF). Compare with regulatory thresholds (e.g., BCF >2,000 indicates high bioaccumulation potential) .
Methodological Considerations
- Reproducibility : Document all synthetic and analytical protocols in supplementary information, including instrument calibration data and raw spectral files .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research and obtain institutional ethics approval (e.g., IACUC protocol #) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
